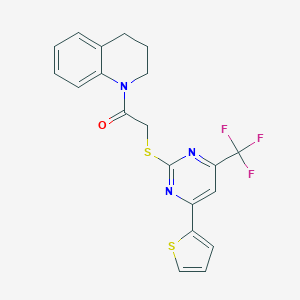
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes. The purpose of
作用機序
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of certain enzymes, particularly acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the substrate from binding and leading to the inhibition of their activity. This mechanism of action has been confirmed through various studies, including enzyme kinetics assays and molecular docking simulations.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can have various biochemical and physiological effects. For example, the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can affect neurotransmission and cognitive function. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood and behavior.
実験室実験の利点と制限
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has several advantages for lab experiments, including its high purity and yield, and its well-established mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the use of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of new synthesis methods, the identification of new enzymes that can be inhibited by the compound, and the exploration of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the compound can be used as a tool to study the functions of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in various physiological processes.
合成法
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been synthesized using various methods, including the reaction of 2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 3,4-dihydroquinoline with 2-bromoacetyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine followed by the addition of sodium sulfide. These methods have been reported to yield high purity and yield of the compound.
科学的研究の応用
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been reported to have potential applications in scientific research, particularly in the field of enzymology. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can provide insights into their functions.
特性
分子式 |
C20H16F3N3OS2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-11-14(16-8-4-10-28-16)24-19(25-17)29-12-18(27)26-9-3-6-13-5-1-2-7-15(13)26/h1-2,4-5,7-8,10-11H,3,6,9,12H2 |
InChIキー |
PVNVELUOBOYCIZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)




![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)